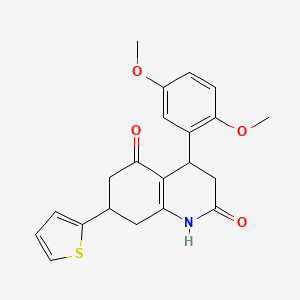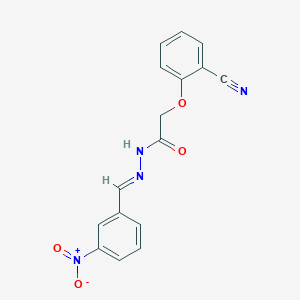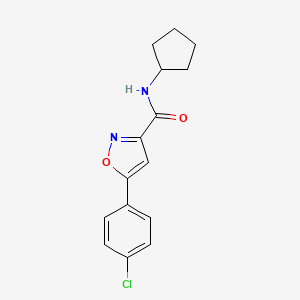
4-(2,5-dimethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline and quinolinedione compounds typically involves multi-component reactions, showcasing the complexity and creativity in organic synthesis. Patel et al. (2022) described a multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating the intricacies of synthesizing complex quinoline derivatives through acetic acid mediated reactions (Patel et al., 2022). Similarly, other researchers have developed novel methods for synthesizing various quinolines and quinolinediones, indicating a broad interest in exploring the synthetic pathways for such compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often analyzed through X-ray diffraction (XRD) and density functional theory (DFT) studies. For instance, Patel et al. (2022) utilized single-crystal XRD analysis and DFT studies to elucidate the structure of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, providing insight into the molecular geometry, bond lengths, and angles, which are in good agreement with theoretical predictions (Patel et al., 2022).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, contributing to their versatile chemical properties. The study by Patel et al. (2022) highlighted the potential for quinoline derivatives to participate in complex interactions, such as C–H⋯O and N–H⋯O interactions, which are critical for binding in receptor sites (Patel et al., 2022).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their crystal structure and electronic properties, are crucial for understanding their behavior in different environments. The crystallographic analysis provides detailed information about the molecule's conformation and the intermolecular interactions that stabilize the crystal structure.
Chemical Properties Analysis
The chemical properties of quinoline derivatives are characterized by their reactivity, electronic structure, and potential biological activity. Studies such as those conducted by Patel et al. (2022) contribute to a deeper understanding of these compounds' physicochemical properties and reactivity, laying the groundwork for further research and application development (Patel et al., 2022).
Aplicaciones Científicas De Investigación
Multicomponent Synthesis and Antitumor Evaluation
Research has shown the development of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones through a multicomponent synthesis approach. These compounds, related in structure to the one you're interested in, have been evaluated for their potential in antitumor applications. The study demonstrated how microwave irradiation could facilitate the rapid, efficient synthesis of these compounds, highlighting their significant antiproliferative activity against various human tumor cell lines, suggesting potential for future cancer therapy research (Patel et al., 2022).
Synthesis, Crystal Structure, and Silico Studies
Another study focused on the synthesis and structural analysis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, utilizing acetic acid mediated multicomponent synthesis. The research included detailed crystal structure analysis via XRD and theoretical studies using DFT (Density Functional Theory) to investigate the physicochemical properties and reactivity of these compounds. The study also explored their potential binding abilities in the context of molecular docking, specifically targeting the main protease of SARS-CoV-2, indicating their potential relevance in drug discovery for infectious diseases (Patel et al., 2022).
Synthesis and Cytotoxic Activity
The synthesis and evaluation of cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines offer insights into the development of compounds with potent cytotoxic properties. These compounds, synthesized through reactions involving quinoline derivatives, showed significant growth inhibitory properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. This research underscores the potential of quinoline derivatives in the development of new anticancer agents (Deady et al., 2003).
Antimicrobial and Anti-Inflammatory Potential
Quinoline derivatives, synthesized through various chemical reactions, have been evaluated for their antimicrobial and anti-inflammatory activities. For instance, tetrazolo[1,5-a]quinoline derivatives showed promising results as anti-inflammatory and antibacterial agents, comparing favorably with standard drugs like indomethacin in animal models of inflammation. This research highlights the versatile potential of quinoline derivatives in developing new therapeutic agents for treating inflammation and bacterial infections (Bekhit et al., 2004).
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-13-5-6-18(26-2)14(10-13)15-11-20(24)22-16-8-12(9-17(23)21(15)16)19-4-3-7-27-19/h3-7,10,12,15H,8-9,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZYEMSZQAOTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)
![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)
![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)
![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)